Dihydroparfumidine

Description

Properties

CAS No. |

24181-77-9 |

|---|---|

Molecular Formula |

C21H23NO5 |

Molecular Weight |

369.4 g/mol |

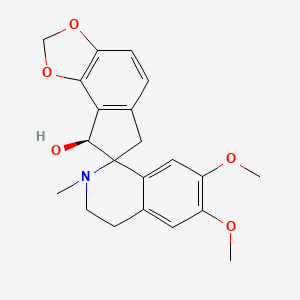

IUPAC Name |

(8'S)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-8'-ol |

InChI |

InChI=1S/C21H23NO5/c1-22-7-6-12-8-16(24-2)17(25-3)9-14(12)21(22)10-13-4-5-15-19(27-11-26-15)18(13)20(21)23/h4-5,8-9,20,23H,6-7,10-11H2,1-3H3/t20-,21?/m0/s1 |

InChI Key |

QDNMFIYGVRUVCE-BGERDNNASA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C([C@@H]3O)C5=C(C=C4)OCO5)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroparfumidine can be synthesized through several methods, including multi-component reactions and green synthetic methodologies. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction can be catalyzed by various catalysts, such as Lewis acids, silica-supported solid acids, and heterogeneous catalysts like Montmorillonite-KSF .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of scalable and cost-effective methods. The Biginelli reaction, for instance, can be optimized for large-scale production by using solvent-free conditions and recyclable catalysts. This not only improves the yield but also reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dihydroparfumidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines. These products have significant applications in medicinal chemistry and drug development .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Properties

Dihydroparfumidine exhibits notable antimicrobial activity. Research has indicated that derivatives of this compound possess significant efficacy against various bacterial strains. For instance, studies have shown that specific modifications to its structure can enhance its activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Study:

A study conducted by El-Gaby et al. demonstrated that this compound derivatives displayed effective antibacterial properties at concentrations as low as 4 µg/mL, outperforming conventional antibiotics like amoxicillin .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. This compound and its derivatives have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for the treatment of inflammatory diseases.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| A | E. coli | 4 |

| B | S. aureus | 8 |

| C | B. subtilis | 16 |

Agricultural Applications

1. Insecticidal Activity

this compound derivatives have been explored for their insecticidal properties against agricultural pests. The compound's structural modifications have led to enhanced potency against common pests like aphids.

Case Study:

In a study assessing the insecticidal effects of various this compound derivatives, compound 6 was found to be particularly effective against Aphis nerii, with an LC50 value of 1.04 ppm for adults and 0.02 ppm for nymphs . This suggests potential applications in pest management strategies.

Data Table: Insecticidal Efficacy of this compound Derivatives

| Compound | Target Pest | LC50 (ppm) |

|---|---|---|

| 6 | Aphis nerii | 1.04 |

| 3 | Aphis nerii | 0.02 |

Materials Science

1. Polymer Development

this compound has potential applications in the development of new polymeric materials due to its ability to act as a building block in polymer synthesis. Its unique structure allows for the incorporation into various polymer matrices, potentially enhancing mechanical properties and thermal stability.

Research Insight:

Studies have indicated that polymers incorporating this compound exhibit improved thermal resistance compared to traditional polymers, making them suitable for high-performance applications in industries such as automotive and aerospace.

Mechanism of Action

Dihydroparfumidine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. This action leads to vasodilation and a reduction in blood pressure. The compound’s mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, which in turn reduces muscle contraction and promotes relaxation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroparfumidine’s structural and functional parallels are best analyzed through dihydropyridine and diphenylamine analogs, as these classes exhibit overlapping pharmacological profiles. Below is a systematic comparison:

Structural Similarities

- Core Structure: this compound likely shares the 1,4-dihydropyridine ring with Amlodipine methyl analog (dimethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) . This ring system is critical for calcium channel binding in antihypertensive agents.

- Diphenylamine Analogs : Structural resemblance to diphenylamines (e.g., tofenamic acid) is less clear but possible if aromatic amines are present .

Pharmacological Activities

| Compound | Core Structure | Key Substituents | Bioactive Properties | References |

|---|---|---|---|---|

| This compound | 1,4-dihydropyridine* | Hypothetical ester/amine groups | Potential calcium modulation* | [4] |

| Amlodipine Methyl Analog | 1,4-dihydropyridine | 2-chlorophenyl, aminoethoxy methyl | Antihypertensive, Ca²⁺ channel block | [4] |

| Nicardipine Related Comp D | 1,4-dihydropyridine | Benzyl(methyl)amino, nitro group | Vasodilation (toxic metabolites†) | [4] |

| Diphenylamine (Tofenamic Acid) | Diphenylamine | Carboxylic acid, methyl groups | Anti-inflammatory, COX inhibition | [1] |

*Inferred from nomenclature and class trends; †Noted in USP impurity profiles for structurally similar drugs .

Pharmacokinetic Considerations

- Bioavailability : Ester groups in Amlodipine enhance lipophilicity and absorption; similar substituents in this compound could confer comparable advantages .

- Metabolism : Unlike Nicardipine’s nitro group (risk of nitroso byproducts), this compound’s structure may favor safer hepatic pathways .

Critical Analysis and Limitations

Key gaps include:

- Absence of explicit spectral or crystallographic data for this compound.

- Uncertainties in pharmacological mechanisms without targeted assays.

- Potential undiscovered synergies/toxicity with pyridine or diphenylamine derivatives .

Q & A

Basic: How can researchers design initial experiments to characterize Dihydroparfumidine’s physicochemical properties?

Methodological Answer:

Begin with a systematic approach:

Synthesis Validation : Reproduce existing synthesis protocols (if available) using controlled conditions (e.g., inert atmosphere, precise stoichiometry) to ensure purity. Document reaction parameters (temperature, catalysts) and validate yields via gravimetric analysis .

Analytical Characterization :

- Spectroscopy : Use NMR (¹H, ¹³C) and FT-IR to confirm molecular structure and functional groups.

- Chromatography : Employ HPLC or GC-MS to assess purity (>95% threshold recommended) .

- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .

Physicochemical Profiling : Measure solubility (logP via shake-flask method), pKa (potentiometric titration), and stability under varying pH/temperature .

Table 1 : Recommended Analytical Techniques for Physicochemical Characterization

| Parameter | Technique | Key Metrics | Reference |

|---|---|---|---|

| Purity | HPLC | Retention time, peak area | |

| Molecular Structure | NMR | Chemical shifts, coupling | |

| Thermal Stability | DSC/TGA | Onset temperature, ΔH |

Basic: What are the key steps in conducting a literature review on this compound?

Methodological Answer:

Scope Definition : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER frameworks to narrow focus (e.g., "What are the reported antimicrobial mechanisms of this compound?") .

Resource Selection :

- Primary Sources : Search PubMed, SciFinder, and Reaxys for peer-reviewed articles.

- Background Context : Use specialized chemistry encyclopedias (e.g., Kirk-Othmer) to identify foundational properties .

Contradiction Mapping : Tabulate conflicting data (e.g., varying IC50 values) and note methodological differences (e.g., assay type, solvent systems) .

Advanced: How should researchers address contradictions in reported biological activities of this compound?

Methodological Answer:

Meta-Analysis Framework :

- Variable Isolation : Compare studies controlling for variables (e.g., cell lines, exposure time). Use ANOVA to assess significance of methodological differences .

- Dose-Response Replication : Repeat assays under standardized conditions (e.g., MTT assay for cytotoxicity) to verify potency trends .

Mechanistic Clarification : Employ omics approaches (transcriptomics/proteomics) to identify off-target effects or pathway crosstalk that may explain discrepancies .

Table 2 : Steps for Resolving Data Contradictions

| Step | Action | Reference |

|---|---|---|

| 1. Data Extraction | Compile IC50, EC50 values from studies | |

| 2. Method Comparison | Contrast assay protocols (e.g., serum-free vs. serum-containing media) | |

| 3. Statistical Testing | Apply multivariable regression to isolate confounding factors |

Advanced: What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

Model Selection :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .

- Bootstrap Analysis : Estimate confidence intervals for parameters to assess robustness .

Outlier Handling : Use Grubbs’ test to identify and justify exclusion of outliers, ensuring transparency in reporting .

Basic: How can researchers establish a reliable synthesis protocol for this compound?

Methodological Answer:

Protocol Optimization :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- Scalability Testing : Validate reproducibility at 1g, 10g, and 100g scales to assess feasibility for larger studies .

Quality Control : Integrate in-line analytics (e.g., PAT tools) for real-time monitoring of reaction progress .

Advanced: How to design a study investigating the molecular targets of this compound using omics approaches?

Methodological Answer:

Hypothesis-Driven Workflow :

- Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to prioritize putative targets .

- Experimental Validation :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Pull-Down Assays : Use biotinylated this compound analogs for target identification via LC-MS/MS .

Data Integration : Apply pathway enrichment analysis (KEGG, GO) to contextualize targets within biological networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.